molecular formula C14H16N4OS B269875 2-oxo-2-(1-pyrrolidinyl)ethyl 1-phenyl-1H-1,2,4-triazol-5-yl sulfide

2-oxo-2-(1-pyrrolidinyl)ethyl 1-phenyl-1H-1,2,4-triazol-5-yl sulfide

Cat. No. B269875
M. Wt: 288.37 g/mol
InChI Key: KOJQNLUDJDKHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(1-pyrrolidinyl)ethyl 1-phenyl-1H-1,2,4-triazol-5-yl sulfide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as PTUPB and has been found to have interesting properties that make it useful in various research applications.

Mechanism of Action

The mechanism of action of PTUPB is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. Specifically, PTUPB has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
PTUPB has been found to have various biochemical and physiological effects. One of the most notable effects is its ability to inhibit the growth of cancer cells. Additionally, PTUPB has been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTUPB in lab experiments is its ability to inhibit the activity of GSK-3β. This makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using PTUPB is its potential toxicity. PTUPB has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PTUPB. One area of research is in the development of new anti-cancer therapies based on PTUPB. Additionally, PTUPB could be studied further to better understand its mechanism of action and potential uses in the treatment of neurological disorders. Finally, PTUPB could be used as a tool for studying the role of GSK-3β in various cellular processes.

Synthesis Methods

The synthesis of PTUPB is a multi-step process that involves the use of various chemicals and reagents. One of the most common methods for synthesizing this compound is through the reaction of 1-phenyl-1H-1,2,4-triazole-5-thiol with 2-oxo-2-(1-pyrrolidinyl)ethyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Scientific Research Applications

PTUPB has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer research. PTUPB has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells in vitro. Additionally, PTUPB has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

2-oxo-2-(1-pyrrolidinyl)ethyl 1-phenyl-1H-1,2,4-triazol-5-yl sulfide

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

2-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H16N4OS/c19-13(17-8-4-5-9-17)10-20-14-15-11-16-18(14)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2

InChI Key

KOJQNLUDJDKHGS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NC=NN2C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NN2C3=CC=CC=C3

Origin of Product

United States

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